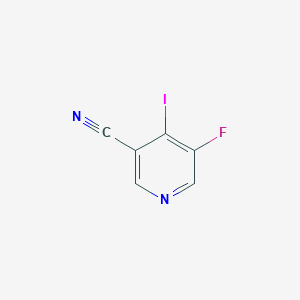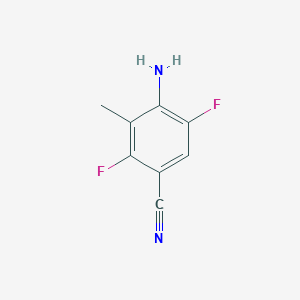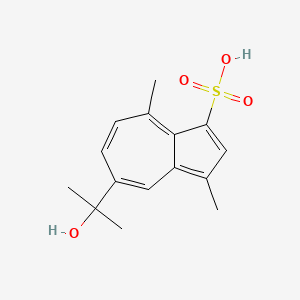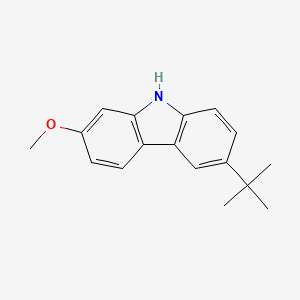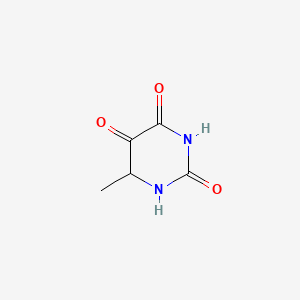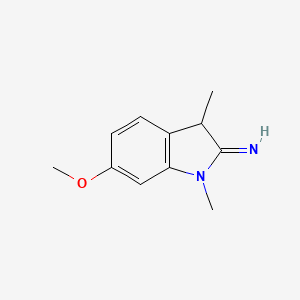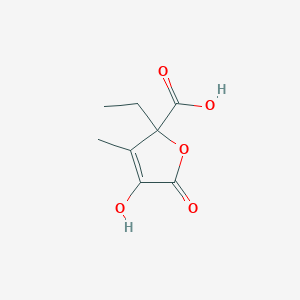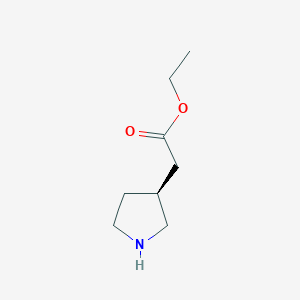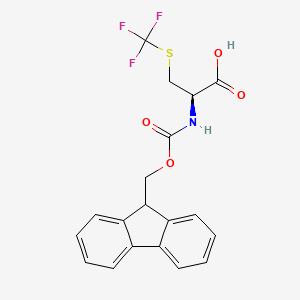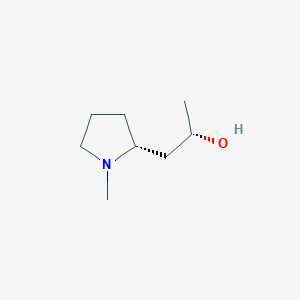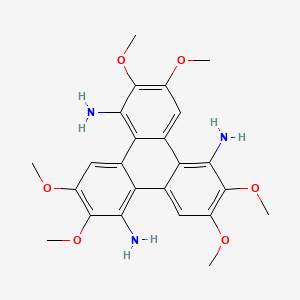
2,3,6,7,10,11-Hexamethoxytriphenylene-1,5,9-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6,7,10,11-Hexamethoxytriphenylene-1,5,9-triamine is an organic compound with a polycyclic aromatic hydrocarbon core It is characterized by the presence of six methoxy groups and three amine groups attached to the triphenylene structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexamethoxytriphenylene-1,5,9-triamine typically involves multiple steps. One common method includes the anodic treatment of catechol ketals followed by acidic hydrolysis. The electrolysis is conducted in propylene carbonate, which is a safer alternative to toxic and expensive solvents like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory procedures, such as optimizing reaction conditions and using continuous flow reactors, could be applied to produce this compound on a larger scale.
化学反応の分析
Types of Reactions
2,3,6,7,10,11-Hexamethoxytriphenylene-1,5,9-triamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amine groups can be reduced to form amines with different oxidation states.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines.
科学的研究の応用
2,3,6,7,10,11-Hexamethoxytriphenylene-1,5,9-triamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials, such as organic semiconductors and liquid crystals
作用機序
The mechanism of action of 2,3,6,7,10,11-Hexamethoxytriphenylene-1,5,9-triamine involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can influence the compound’s behavior in biological systems and its effectiveness in various applications .
類似化合物との比較
Similar Compounds
2,3,6,7,10,11-Hexamethoxytriphenylene: Lacks the amine groups but shares the methoxy-substituted triphenylene core.
Hexahydroxytriphenylene: Contains hydroxy groups instead of methoxy groups.
Triphenylene: The parent compound without any substituents.
特性
分子式 |
C24H27N3O6 |
|---|---|
分子量 |
453.5 g/mol |
IUPAC名 |
2,3,6,7,10,11-hexamethoxytriphenylene-1,5,9-triamine |
InChI |
InChI=1S/C24H27N3O6/c1-28-13-7-10-16(19(25)22(13)31-4)11-8-14(29-2)24(33-6)21(27)18(11)12-9-15(30-3)23(32-5)20(26)17(10)12/h7-9H,25-27H2,1-6H3 |
InChIキー |
BIOYFVFSOFPSGD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C2C(=C1)C3=C(C(=C(C=C3C4=C(C(=C(C=C24)OC)OC)N)OC)OC)N)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




